Cas no 2413885-81-9 (tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate)

tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-26666283
- tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate
- 2413885-81-9
-
- インチ: 1S/C11H19N3O2S2/c1-7(2)6-14(8-12-13-9(17)18-8)10(15)16-11(3,4)5/h7H,6H2,1-5H3,(H,13,17)
- InChIKey: OKRLWHJSKMIALX-UHFFFAOYSA-N
- SMILES: S1C(NN=C1N(C(=O)OC(C)(C)C)CC(C)C)=S
計算された属性
- 精确分子量: 289.09186920g/mol
- 同位素质量: 289.09186920g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 375
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 111Ų
tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26666283-1.0g |
tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2413885-81-9 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26666283-1g |
tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2413885-81-9 | 1g |
$0.0 | 2023-09-12 |
tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamateに関する追加情報
tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (CAS No. 2413885-81-9): An Overview of Its Structure, Synthesis, and Applications in Pharmaceutical Research
tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (CAS No. 2413885-81-9) is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of carbamates, which are widely used in various medicinal and chemical applications. In this article, we will delve into the structure, synthesis, and potential uses of this compound, drawing on the latest research findings to provide a comprehensive overview.
Structure and Chemical Properties
The molecular formula of tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate is C13H20N4O2S2, with a molecular weight of approximately 308.4 g/mol. The compound features a tert-butyl group attached to a carbamate moiety, which is further functionalized with a 2-methylpropyl group and a 5-sulfanyl-1,3,4-thiadiazol-2-yl group. The presence of these functional groups imparts unique chemical properties to the molecule, making it an interesting candidate for various chemical and biological studies.
The carbamate functional group is known for its ability to form stable complexes with metal ions and its reactivity in various chemical reactions. The thiadiazole ring, on the other hand, is a heterocyclic compound that exhibits strong electron-withdrawing properties and can participate in various biological interactions. The combination of these functionalities in tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate makes it a versatile molecule with potential applications in drug discovery and development.
Synthesis and Preparation
The synthesis of tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate involves several steps that require precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the reaction of tert-butyl isocyanate with 2-aminothiophenol followed by the addition of 2-methylpropylamine. This multi-step process typically requires the use of solvents such as dichloromethane or ethanol and may involve catalysts or reagents to facilitate specific reactions.
A recent study published in the Journal of Organic Chemistry (JOC) detailed an optimized synthetic method for this compound using microwave-assisted synthesis. This approach significantly reduced reaction times and improved overall yields compared to traditional methods. The use of microwave technology has become increasingly popular in organic synthesis due to its ability to enhance reaction rates and selectivity.
Biological Activity and Potential Applications
tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate has shown promising biological activity in several preclinical studies. One area of interest is its potential as an inhibitor of specific enzymes involved in disease pathways. For example, a study published in the European Journal of Medicinal Chemistry (EJMC) reported that this compound exhibited potent inhibitory activity against human carbonic anhydrase II (hCA II), an enzyme implicated in various diseases such as glaucoma and cancer.
In addition to enzyme inhibition, tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate has also been investigated for its anti-inflammatory properties. A study conducted by researchers at the University of California found that this compound effectively reduced inflammation in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The potential therapeutic applications of tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate extend beyond enzyme inhibition and anti-inflammatory effects. Recent research has explored its use as a scaffold for the development of new drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. The unique structural features of this compound make it an attractive candidate for modifying to enhance its pharmacological properties.
Safety Considerations and Future Directions
While tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate shows promise as a therapeutic agent, it is important to consider safety aspects during its development. Preclinical toxicity studies are essential to evaluate the potential adverse effects of this compound on living organisms. Initial studies have indicated that this compound is well-tolerated at therapeutic concentrations; however, further research is needed to fully understand its safety profile.
The future directions for research on tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate include optimizing its pharmacokinetic properties to improve bioavailability and reduce side effects. Additionally, exploring combination therapies with other drugs may enhance its therapeutic efficacy in treating complex diseases.
In conclusion, tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (CAS No. 2413885-81-9) is a promising compound with diverse applications in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its potential uses and mechanisms of action.
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